molecular formula C20H20BrN3O4 B2525720 N-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 897839-69-9

N-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Katalognummer: B2525720
CAS-Nummer: 897839-69-9
Molekulargewicht: 446.301
InChI-Schlüssel: FOOIXLMMSFTXDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative with structural features critical to its biological activity, particularly as a thymidine phosphorylase (TP) inhibitor. The compound combines a 4-bromophenyl carboxamide group at position 5 and a 3,4-dimethoxyphenyl substituent at position 4 of the tetrahydropyrimidine core. DHPM derivatives are typically synthesized via the Biginelli reaction, which involves a one-pot condensation of β-keto esters, aldehydes, and urea derivatives .

Eigenschaften

IUPAC Name

N-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O4/c1-11-17(19(25)23-14-7-5-13(21)6-8-14)18(24-20(26)22-11)12-4-9-15(27-2)16(10-12)28-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOIXLMMSFTXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a tetrahydropyrimidine ring with various substituents that enhance its biological activity. The synthesis typically involves multi-step organic reactions, including bromination and methoxylation to introduce the functional groups necessary for biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar pyrimidine derivatives. For instance, compounds with related structures have shown significant cytotoxicity against various cancer cell lines. A study demonstrated that certain derivatives exhibited IC50 values ranging from 30.68 to 60.72 μM against the MCF7 breast cancer cell line, indicating promising anticancer activity compared to Doxorubicin (IC50 = 71.8 μM) .

CompoundIC50 (μM)Comparison
This compoundTBDTBD
Doxorubicin71.8Reference Drug
Bromophenyl Derivative43.41More Potent
Iodophenyl Derivative30.68Most Potent

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell proliferation.
  • Receptor Binding : It could interact with cellular receptors to modulate signaling pathways involved in cell survival and apoptosis.
  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

A variety of studies have explored the structure-activity relationship (SAR) of related compounds:

  • Study on Pyrimidine Derivatives : Research indicated that halogenated pyrimidines exhibited enhanced anticancer activity due to their ability to form stable interactions with biological targets .
  • Comparative Analysis : A comparative study on different derivatives revealed that those with bromophenyl groups consistently showed higher potency against cancer cell lines compared to their non-halogenated counterparts .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents on the phenyl rings and the carboxamide/carboxylate moiety. These variations significantly influence biological activity, solubility, and conformational stability:

Compound Name R4 (Position 4) R5 (Position 5) Key Structural Features
Target Compound 3,4-Dimethoxyphenyl N-(4-bromophenyl)carboxamide Bromine enhances lipophilicity; methoxy groups improve hydrogen bonding .
Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Bromophenyl Methyl carboxylate Carboxylate ester reduces cellular uptake compared to carboxamide derivatives .
Methyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Hydroxy-3,5-dimethoxyphenyl Methyl carboxylate Hydroxy group increases polarity but may reduce membrane permeability .
N-(4-methoxyphenyl)-6-methyl-2-oxo-4-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide 4-Methylphenyl N-(4-methoxyphenyl)carboxamide Methoxy and methyl groups balance lipophilicity and solubility .
4-(3-Bromophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 3-Bromophenyl N-(2,3-dimethylphenyl)carboxamide Bromine at meta position reduces steric hindrance compared to para substitution .

Key Findings :

  • The target compound’s carboxamide group and 3,4-dimethoxyphenyl substituent contribute to its superior TP inhibition (IC50 = 15.7 μM) compared to carboxylate analogs (IC50 > 30 μM) .
  • Para-substituted bromine on the phenyl ring enhances binding to hydrophobic enzyme pockets, while meta-substituted analogs (e.g., 3-bromophenyl) show reduced activity .
Crystallographic and Conformational Analysis
  • Hydrogen Bonding : The carboxamide group forms intramolecular N–H···O bonds, stabilizing the tetrahydropyrimidine ring in a boat conformation .
  • Ring Puckering : The tetrahydropyrimidine core adopts a puckered conformation (amplitude = 0.42 Å, phase angle = 18°), as calculated using Cremer-Pople coordinates .
  • Dihedral Angles : The 3,4-dimethoxyphenyl group forms a dihedral angle of 86.1° with the pyrimidine ring, minimizing steric clashes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.